molecular formula C20H27FN2O3S B2957258 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide CAS No. 422522-96-1

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2957258
CAS No.: 422522-96-1
M. Wt: 394.51
InChI Key: KYQQHMOKJDDUEP-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexene ring, a piperidine sulfonyl group, and a fluorinated benzamide moiety. Its distinct chemical properties make it an interesting subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyclohexene Intermediate: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction of 1,3-butadiene with ethylene.

    Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced via a nucleophilic substitution reaction, where piperidine reacts with a sulfonyl chloride derivative.

    Introduction of the Fluorinated Benzamide Moiety: The final step involves the coupling of the cyclohexene intermediate with 2-fluoro-5-aminobenzamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexene ring to a cyclohexane ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzamide moiety, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with a cyclohexane ring

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-(1-Cyclohexenyl)cyclohexanone
  • 1-(1-Cyclohexen-1-yl)piperidine

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-fluoro-5-(piperidine-1-sulfonyl)benzamide stands out due to its unique combination of a cyclohexene ring, a piperidine sulfonyl group, and a fluorinated benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its fluorinated benzamide moiety, in particular, can enhance its binding affinity to certain biological targets, potentially leading to more potent biological effects compared to similar compounds.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O3S/c21-19-10-9-17(27(25,26)23-13-5-2-6-14-23)15-18(19)20(24)22-12-11-16-7-3-1-4-8-16/h7,9-10,15H,1-6,8,11-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQQHMOKJDDUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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